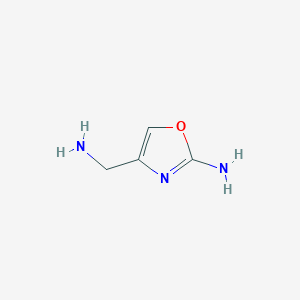
1,1'-Diformylferrocen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Diformylferrocen, also known as 1,1’-Ferrocenedicarboxaldehyde, is an organometallic compound with the chemical formula C12H10FeO2. It is an orange-yellow crystalline solid with a distinct aroma. This compound is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. It is known for its strong oxidizing properties and its ability to act as a catalyst in various organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Diformylferrocen can be synthesized through several methods. One common method involves dissolving ferrocene in dimethylformamide, followed by the addition of sodium hydroxide or potassium hydroxide and carbon dioxide. The reaction mixture is then filtered, and the precipitate is extracted with benzene and distilled to obtain the target product .
Industrial Production Methods
In industrial settings, the production of 1,1’-Diformylferrocen typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Diformylferrocen undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-Diformylferrocen oxide.
Reduction: It can be reduced to 1,1’-Diformylferrocen dimethanol.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 1,1’-Diformylferrocen oxide.
Reduction: 1,1’-Diformylferrocen dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Diformylferrocen has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Diformylferrocen involves its ability to undergo redox reactions, which allows it to act as an oxidizing or reducing agent. The compound can interact with various molecular targets, including enzymes and other proteins, by altering their redox states. This interaction can lead to changes in the activity of these targets, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Diacetylferrocen: Similar in structure but with acetyl groups instead of formyl groups.
1,1’-Diformylferrocen oxide: An oxidized form of 1,1’-Diformylferrocen.
2-Benzimidazolythioacetylferrocen: A derivative with a benzimidazole group.
Uniqueness
1,1’-Diformylferrocen is unique due to its strong oxidizing properties and its ability to act as a versatile catalyst in various organic synthesis reactions. Its dual formyl groups provide distinct reactivity compared to other ferrocene derivatives, making it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H10FeO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q2*-1;+2 |
Clave InChI |
SAFRFSWGAIUFAY-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1C=O.[CH-]1C=CC=C1C=O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)


![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)





![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)

![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)

